molecular formula CHCl3O B1233427 Trichloromethanol CAS No. 35911-92-3

Trichloromethanol

Cat. No.: B1233427
CAS No.: 35911-92-3
M. Wt: 135.37 g/mol
InChI Key: GYLIOGDFGLKMOL-UHFFFAOYSA-N
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Description

Trichloromethanol (CCl₃OH) is a chlorinated methanol derivative formed as an intermediate metabolite during the oxidative breakdown of chloroform (CHCl₃). Its production is catalyzed by cytochrome P-450 enzymes in the liver and kidneys, particularly under aerobic conditions . Once formed, this compound undergoes spontaneous dehydrochlorination to generate phosgene (COCl₂) and hydrochloric acid (HCl) . Phosgene, a highly reactive electrophile, binds covalently to cellular nucleophiles (e.g., proteins, glutathione, phospholipids), leading to oxidative stress, lipid peroxidation, and organ toxicity . This compound is also identified as a disinfection byproduct (DBP) in chlorinated water systems, contributing to environmental and health concerns .

Properties

IUPAC Name

trichloromethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl3O/c2-1(3,4)5/h5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLIOGDFGLKMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424162
Record name Trichloromethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35911-92-3
Record name Trichloromethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Phosgene (COCl₂)

Phosgene is the primary toxic metabolite derived from trichloromethanol decomposition. Key distinctions include:

  • Reactivity: Phosgene’s electrophilic nature allows it to form adducts with cellular macromolecules, whereas this compound acts as a transient intermediate .
  • Toxicity: Phosgene is directly responsible for hepatotoxicity and nephrotoxicity via glutathione depletion and covalent binding, while this compound’s toxicity is indirect, mediated through phosgene release .

Table 1: this compound vs. Phosgene

Property This compound Phosgene
Molecular Formula CCl₃OH COCl₂
Formation Pathway Chloroform oxidation This compound decay
Stability Unstable (decays rapidly) Reactive but short-lived
Primary Toxicity Mechanism Indirect (via phosgene) Direct electrophilic binding
Environmental Detection Yes (as DBP) Rare (hydrolyzes quickly)
References

Triphosgene (C₃Cl₆O₃)

Triphosgene, or bis(trichloromethyl) carbonate, is a synthetic compound used as a safer alternative to phosgene in organic synthesis. Key comparisons include:

  • Decomposition: Triphosgene releases phosgene under controlled conditions, mimicking this compound’s decomposition pathway but with slower kinetics .
  • Applications: Unlike this compound, triphosgene is intentionally used in carbamate and isocyanate synthesis, whereas this compound is solely a metabolic byproduct .
  • Toxicity: Both compounds share phosgene-mediated toxicity, but triphosgene’s lower volatility reduces acute exposure risks compared to this compound’s rapid in situ phosgene release .

Table 2: this compound vs. Triphosgene

Property This compound Triphosgene
Origin Metabolic byproduct Synthetic reagent
Stability Highly unstable Stable under dry conditions
Phosgene Release Spontaneous Controlled (heat/acid)
Industrial Use None Chemical synthesis
Toxicity Profile Indirect (organ damage) Acute respiratory toxicity
References

Trichloromethanethiol (CCl₃SH)

Trichloromethanethiol, a sulfur analog of this compound, replaces the hydroxyl group with a thiol (-SH). Key differences include:

  • Reactivity: The thiol group confers higher nucleophilicity, enabling reactions with heavy metals and organic disulfides, unlike this compound’s oxidative decay .
  • Toxicity: Limited data exist, but its sulfhydryl reactivity may target different cellular components (e.g., enzyme active sites) compared to this compound’s phosgene pathway .

Bromodichloromethanol (CHCl₂BrOH)

This brominated analog of this compound is detected in chlorine dioxide (ClO₂)-treated water. Key distinctions include:

  • Formation: Generated via halogen substitution during water disinfection, whereas this compound arises from chloroform oxidation .
  • Toxicity: Bromine’s higher leaving-group tendency may enhance reactivity, but specific toxicological data are sparse compared to this compound’s well-documented phosgene linkage .

Carbon Tetrachloride (CCl₄) and Its Metabolites

  • Metabolic Pathway: CCl₄ undergoes reductive metabolism to produce the trichloromethyl radical (•CCl₃), which initiates lipid peroxidation. This compound, conversely, follows an oxidative pathway .
  • Toxicity Mechanisms: •CCl₃ directly attacks lipids and proteins, whereas this compound’s toxicity is phosgene-dependent .

Table 3: Metabolic Pathways of Chloroform vs. Carbon Tetrachloride

Parameter Chloroform (CHCl₃) Carbon Tetrachloride (CCl₄)
Primary Pathway Oxidative (P-450) Reductive (P-450)
Key Metabolite This compound •CCl₃ radical
Toxic Species Phosgene (COCl₂) •CCl₃, •OOCCCl₃
Major Toxicity Covalent adducts Lipid peroxidation
Organ Specificity Liver, kidneys Liver
References

Research Findings and Implications

  • Environmental Health: this compound’s role as a DBP underscores the need for alternative water disinfection methods to minimize halogenated byproducts .
  • Toxicology: The phosgene-mediated toxicity of this compound highlights the importance of antioxidants (e.g., N-acetylcysteine) to counteract electrophilic damage .
  • Synthetic Chemistry : Triphosgene’s controlled phosgene release offers safer laboratory practices, but its environmental persistence requires careful handling .

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